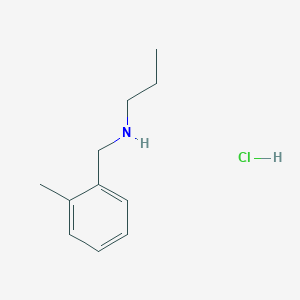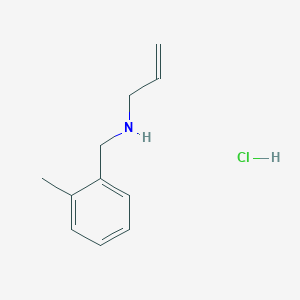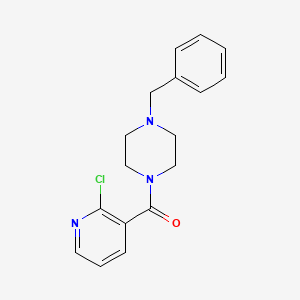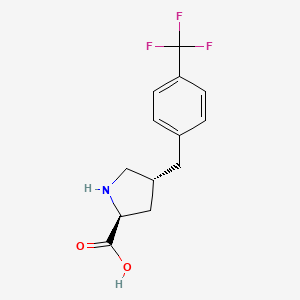
N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride
Overview
Description
N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the phenethylamine class of drugs. It was initially developed as a potential antidepressant but later gained popularity as a recreational drug due to its stimulant effects. BZP has been banned in many countries due to its potential for abuse and adverse effects.
Scientific Research Applications
Overview of Related Research
Chemical Modifications and Environmental Fate of Similar Compounds : Research on parabens, which are esters of para-hydroxybenzoic acid and share a benzyl group component similar to the query compound, highlights their widespread use and environmental persistence. These studies demonstrate the ecological footprint of chemically stable compounds and their transformations in aquatic environments, suggesting a potential area of investigation for similar chlorobenzyl derivatives (Haman et al., 2015).
Toxicity and Neurochemistry of Structurally Related Compounds : Research into the neurochemistry and neurotoxicity of MDMA, a phenylisopropylamine related in structure to the query, provides insights into the pharmacological and toxicological profiles of substances with amine functionalities. This information could be pertinent when considering the biological interactions of N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride (McKenna & Peroutka, 1990).
Formation and Removal of N-Nitrosodimethylamine (NDMA) : Studies on NDMA, a nitrosamine, and its precursors in water treatment processes offer insights into the challenges of removing toxic by-products from water. Considering the chemical structure of N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride, understanding the behavior of similar compounds in water treatment could inform potential environmental impacts and mitigation strategies (Sgroi et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,3)13-8-9-5-4-6-10(12)7-9;/h4-7,13H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEDFRQWPFZJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B3078168.png)
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)




![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine](/img/structure/B3078217.png)


amine hydrochloride](/img/structure/B3078229.png)